molecular formula C21H28N2O5 B13566717 1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

Cat. No.: B13566717
M. Wt: 388.5 g/mol
InChI Key: XGZAHVHHSRPFQG-UHFFFAOYSA-N
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Description

1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[45]decane-1,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate can be synthesized through a multi-step process involving the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 4-oxo-1-piperidinecarboxylate

Uniqueness

1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is unique due to its benzyl and tert-butyl substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

1-O-benzyl 8-O-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate

InChI

InChI=1S/C21H28N2O5/c1-20(2,3)28-18(25)22-13-10-21(11-14-22)17(24)9-12-23(21)19(26)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3

InChI Key

XGZAHVHHSRPFQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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